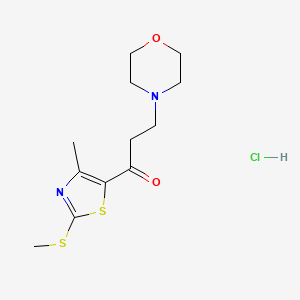
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a propanone group
準備方法
The synthesis of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves multiple steps, typically starting with the formation of the thiazole ring. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylthio Group: This step involves the addition of a methylthio group to the thiazole ring, often using methylthiolating agents.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Propanone Group: The final step involves the addition of the propanone group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA: Modulating gene expression and affecting cellular functions.
Disrupting Cell Membranes: Leading to cell death or altered cellular activities.
類似化合物との比較
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be compared with similar compounds such as:
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-piperidinyl)-1-propanone hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-pyrrolidinyl)-1-propanone hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-azepanyl)-1-propanone hydrochloride: Features an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
75449-07-9 |
|---|---|
分子式 |
C12H19ClN2O2S2 |
分子量 |
322.9 g/mol |
IUPAC名 |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H18N2O2S2.ClH/c1-9-11(18-12(13-9)17-2)10(15)3-4-14-5-7-16-8-6-14;/h3-8H2,1-2H3;1H |
InChIキー |
XMVUYVHABBEELC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)SC)C(=O)CCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















